Benztropine

Catalog No.
S520820
CAS No.
86-13-5
M.F
C21H25NO
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benztropine

CAS Number

86-13-5

Product Name

Benztropine

IUPAC Name

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?

InChI Key

GIJXKZJWITVLHI-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

solubility

81 mg/ml
In water, 24.9 mg/L at 25 °C (est)

Synonyms

Apo Benztropine, Apo-Benztropine, Bensylate, Benzatropine, Benzatropine Mesylate, Benzatropine Methanesulfonate, Benzatropine Methanesulfonate, Hydrobromide, Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer, Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer, Benztropine, Benztropine Mesylate, Cogentin, Cogentinol, Hydrobromide Benzatropine Methanesulfonate, Mesylate, Benzatropine, Mesylate, Benztropine, Methanesulfonate, Benzatropine, Methanesulfonate, Hydrobromide Benzatropine, N Methylbenztropine, N-Methylbenztropine, PMS Benztropine, PMS-Benztropine

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Benztropine is 307.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 81 mg/mlin water, 24.9 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Benztropine, also known as benzatropine, is classified as an anticholinergic agent. It works by blocking the action of acetylcholine, a neurotransmitter that can exacerbate symptoms of Parkinson's disease and other movement disorders. The chemical formula for benztropine is C₁₈H₂₁NO, and it has a molecular weight of approximately 307.43 g/mol .

Benztropine undergoes extensive metabolism in the liver, primarily through N-oxidation, N-dealkylation, and ring hydroxylation. This metabolism results in several phase-I metabolites and glucuronide conjugates . The drug's mechanism of action involves the selective inhibition of dopamine transporters, leading to increased dopamine levels in the synaptic cleft, which is crucial for managing symptoms of Parkinsonism .

The primary biological activity of benztropine lies in its ability to antagonize muscarinic acetylcholine receptors, particularly M1 receptors in the brain. This action helps to restore the balance between dopamine and acetylcholine, which is often disrupted in Parkinson's disease . Additionally, benztropine exhibits antihistaminic properties similar to those of other antihistamines like mepyramine .

Benztropine can be synthesized through multiple methods, typically involving the reaction of tropine with benzhydryl chloride. The synthesis may include steps such as:

  • Formation of an ether bond between tropine and benzhydryl groups.
  • Purification through recrystallization or chromatography techniques.

Specific synthetic routes may vary based on desired purity and yield .

Benztropine is primarily used for:

  • Treatment of Parkinson's Disease: It alleviates symptoms such as tremors and stiffness.
  • Management of Drug-Induced Movement Disorders: It is effective against extrapyramidal symptoms caused by antipsychotic medications.
  • Veterinary Medicine: It has applications in treating priapism in stallions .

Benztropine interacts with various neurotransmitter systems:

  • Dopamine Transporters: It inhibits dopamine reuptake, enhancing dopaminergic activity.
  • Muscarinic Receptors: Its anticholinergic effects help mitigate symptoms related to excessive acetylcholine activity.
  • Histamine Receptors: Its antihistaminic properties can lead to sedation .

Potential interactions with other medications include:

  • Increased sedation when combined with alcohol or other central nervous system depressants.
  • Altered absorption when taken with antacids or certain gastrointestinal medications .

Similar Compounds: Comparison with Other Compounds

Benztropine shares similarities with several compounds that also exhibit anticholinergic or dopaminergic activity. Here are some notable comparisons:

CompoundClassPrimary UseUnique Features
AtropineAnticholinergicTreats bradycardia and organophosphate poisoningMore potent anticholinergic effects
TrihexyphenidylAnticholinergicTreats Parkinson's diseaseLess sedative effect compared to benztropine
ProcyclidineAnticholinergicTreats Parkinson's diseaseSimilar efficacy but different side effect profile
BiperidenAnticholinergicTreats drug-induced movement disordersMore selective for muscarinic receptors

Benztropine's unique combination of anticholinergic and antihistaminic properties sets it apart from these compounds, making it particularly effective for specific movement disorders while also addressing some side effects associated with other treatments .

Benztropine’s development emerged from mid-20th-century efforts to synthesize anticholinergic agents for movement disorders. Key milestones include:

YearEventSource
1954FDA approval under the brand name Cogentin® by Merck & Co.
1959Introduction as an adjunct therapy for antipsychotic-induced parkinsonism
1970sStructural optimization studies to enhance dopamine reuptake inhibition
1996Official FDA recognition of benztropine mesylate formulation by USL Pharma
2020Ranked 229th most prescribed U.S. medication (>2 million annual prescriptions)

The compound was synthesized by combining the tropane moiety of atropine with the benzhydryl ether group of diphenhydramine, aiming to balance central anticholinergic activity with peripheral tolerability . Early clinical trials demonstrated efficacy in reducing rigidity and tremor in Parkinson’s disease without the sedative effects of older antihistaminic agents .

Nomenclature & Chemical Classification

Systematic Nomenclature:

  • IUPAC Name: (1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
  • CAS Registry: 86-13-5 (base), 132-17-2 (mesylate salt)
  • Synonyms: Benzatropine, 3α-Benzhydryloxytropane

Chemical Classification:

PropertyDescription
ClassSynthetic tropane alkaloid
SubclassMuscarinic acetylcholine receptor (M1) antagonist
Molecular FormulaC₂₁H₂₅NO
Molecular Weight307.43 g/mol (base)
Structural FeaturesBicyclic tropane core, diphenylmethoxy substituent at C3

The mesylate salt (C₂₁H₂₅NO·CH₄O₃S) enhances water solubility for parenteral administration . X-ray crystallography confirms the endo configuration of the tropane ring, critical for binding muscarinic receptors .

Position Within the Tropane Alkaloid Family

Tropane alkaloids share a bicyclic [3.2.1] octane scaffold but diverge in substituents and pharmacological profiles:

CompoundNatural/SyntheticPrimary UseKey Structural Differences
AtropineNatural (Atropa belladonna)Anticholinergic for bradycardiaTropine esterified with tropic acid
ScopolamineNatural (Datura spp.)Motion sickness, deliriumEpoxide bridge at C6-C7
CocaineNatural (Erythroxylum coca)Local anesthetic, stimulantMethyl ester at C2, benzoyloxy at C3
BenztropineSyntheticParkinsonism, dystoniaDiphenylmethoxy group at C3, N-methylation

Benztropine’s dual mechanism combines:

  • Anticholinergic Action: Competitive inhibition of M1 receptors (Kᵢ = 0.59 nM) in striatal neurons, counteracting acetylcholine excess .
  • Dopaminergic Modulation: Inhibition of dopamine reuptake (Kᵢ = 130–237 nM) via the dopamine transporter (DAT), prolonging synaptic dopamine activity .

This contrasts with natural tropanes like scopolamine, which lack DAT affinity. Benztropine’s hybrid structure also confers greater CNS penetration than diphenhydramine derivatives .

Table 1: Comparative Pharmacodynamics of Select Tropane Alkaloids

ParameterBenztropineAtropineCocaine
Primary TargetM1 receptors, DATM2/M3 receptorsDAT, SERT
Receptor Affinity (Kᵢ, nM)M1: 0.59 M2: 1.3 DAT: 280
Bioavailability29% (oral) 50% (oral) 30% (nasal)
Half-Life36 hours 2–4 hours 1 hour

Synthetic Pathway

Benztropine is synthesized via a three-step process:

  • Tropine Preparation: Alkylation of pyrrolidine to form the tropane ring.
  • Diphenyldiazomethane Synthesis: Reaction of diphenylmethanol with diazomethane.
  • Coupling: Nucleophilic substitution of tropine with diphenyldiazomethane under acidic conditions .

The final product is purified as the mesylate salt for clinical use .

Molecular Architecture & Stereochemical Configuration

Benztropine exhibits a complex molecular architecture characterized by the systematic modification of the tropane alkaloid framework. The compound possesses the molecular formula C₂₁H₂₅NO with a molecular weight of 307.4293 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry designation identifies the compound as (3S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane, reflecting its stereochemical complexity [1].

The stereochemical configuration of benztropine demonstrates three defined stereocenters with absolute stereochemistry characterized by specific spatial arrangements [3] [4]. The overall configuration follows the 3α-(diphenylmethoxy)tropane pattern, where the diphenylmethoxy substituent adopts the endo orientation relative to the bicyclic tropane framework [5].

Tropane Ring System Modifications

The fundamental structural foundation of benztropine consists of the 8-azabicyclo[3.2.1]octane ring system, commonly designated as the tropane core [1] [2]. This rigid bicyclic architecture features bridgehead carbons at positions C-1 and C-5, both maintaining R configuration [3] [4]. The tropane ring system undergoes specific modifications that distinguish benztropine from related tropane alkaloids such as cocaine [6] [7].

The nitrogen atom at position 8 exists as a tertiary amine bearing a methyl substituent, forming an N-methylated tropane derivative [1] [8]. This N-8 methylation contributes significantly to the compound's pharmacological profile and represents a key structural modification from the parent tropine structure. The bridgehead positions maintain their stereochemical integrity, providing the rigid three-dimensional framework essential for biological activity [6] [9].

Research demonstrates that benztropine and cocaine, despite sharing the tropane ring system, exhibit distinct binding characteristics at dopamine transporters [6] [7]. The tropane modifications in benztropine result in different molecular interactions compared to cocaine analogs, leading to distinctive behavioral profiles in experimental models [6].

Diphenylmethoxy Substituent Dynamics

The diphenylmethoxy group, also termed the benzhydryl ether moiety, represents the most significant structural modification distinguishing benztropine from simple tropane derivatives [10] [5]. This substituent attaches at the C-3 position of the tropane ring through an ether linkage, adopting the S configuration with endo (α) spatial orientation [3] [4] [5].

The diphenylmethoxy substituent consists of two phenyl rings connected through a methylene bridge to an oxygen atom, which subsequently bonds to the tropane C-3 position [11] [10]. This extended aromatic system contributes substantially to the compound's lipophilic character and receptor binding specificity [5]. The spatial orientation of this bulky substituent influences the overall molecular conformation and determines the compound's interaction with biological targets.

Structural analysis reveals that benztropine represents a combination molecule incorporating the tropane ring system similar to cocaine and the diphenyl ether component characteristic of dialkylpiperazine compounds [10]. This hybrid architecture contributes to the compound's unique pharmacological profile as both an anticholinergic agent and dopamine uptake inhibitor [10].

Crystallographic Data & Solid-State Behavior

The crystallographic characterization of benztropine mesylate reveals specific solid-state properties essential for understanding its physical behavior. The compound crystallizes as white to almost white powder or crystals when prepared from acetone and ether solvents [11] [12]. The melting point of benztropine mesylate occurs within the range of 139-143°C, with most sources reporting a specific value of 143°C [11] [12] [13].

Historical crystallographic studies, notably the work by P. G. Jones and colleagues published in Acta Crystallographica B34, 3125 (1978), provide detailed structural analysis of benztropine mesylate [11]. These investigations establish the three-dimensional arrangement of atoms within the crystal lattice and confirm the stereochemical assignments determined through chemical methods.

The solid-state behavior of benztropine mesylate demonstrates heat sensitivity, requiring refrigerated storage conditions between 0-10°C to maintain stability [12] [14]. The crystalline form exhibits sufficient stability for pharmaceutical applications while maintaining the structural integrity necessary for consistent biological activity.

Solubility Profile & Partition Coefficients

The solubility characteristics of benztropine vary significantly depending on the salt form and solvent system employed. Benztropine mesylate demonstrates excellent aqueous solubility, with water solubility reaching 81 mg/mL at 25°C, corresponding to 200.72 millimolar concentration [15] [16]. This high water solubility represents a substantial improvement over the free base form and facilitates pharmaceutical formulation development.

In organic solvents, benztropine mesylate exhibits variable solubility patterns. Ethanol solubility matches the aqueous solubility at 81 mg/mL (200.72 mM), while dimethyl sulfoxide demonstrates somewhat reduced solubility at 50 mg/mL (123.9 mM) [15] [16]. Ether exhibits minimal solubility for the compound, classified as very slightly soluble [15] [16].

The partition coefficient characteristics reflect the compound's lipophilic nature, with an estimated logP value of 4.962 [15]. This relatively high lipophilicity facilitates membrane permeation and contributes to the compound's ability to cross the blood-brain barrier effectively. The partition behavior influences both the pharmacokinetic profile and the analytical separation methods employed for benztropine determination.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for benztropine through characteristic resonance patterns. Proton nuclear magnetic resonance analysis reveals distinct signal patterns corresponding to the tropane ring protons and the aromatic protons of the diphenylmethoxy substituent [17]. The rigid bicyclic structure of the tropane system produces well-resolved signals that facilitate structural assignment and purity assessment.

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the various carbon environments within the benztropine structure. The technique distinguishes between quaternary carbons, aromatic carbons, and the tropane ring carbons, providing comprehensive structural information [17]. The extended chemical shift range of carbon-13 nuclear magnetic resonance, spanning 0-220 parts per million, allows clear resolution of individual carbon signals even in complex molecular architectures such as benztropine.

Metabolic studies utilizing nuclear magnetic resonance techniques have identified various Phase I metabolites of benztropine, including benztropine N-oxide, N-desmethylbenztropine, and hydroxylated derivatives [17]. These investigations demonstrate the utility of nuclear magnetic resonance methods for both structural characterization and metabolic pathway elucidation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of benztropine provides characteristic fragmentation patterns essential for compound identification and quantitative analysis. Electron impact ionization produces specific fragment ions that reflect the molecular architecture and enable structural confirmation [18] [19]. The fragmentation patterns demonstrate the stability of the tropane ring system and the preferential cleavage sites within the diphenylmethoxy substituent.

Chemical ionization mass spectrometry offers complementary information through soft ionization techniques that preserve the molecular ion while providing structural information through controlled fragmentation [18]. These methods prove particularly valuable for biological sample analysis where sensitivity and specificity requirements demand robust analytical approaches.

Gas chromatography-mass spectrometry methods have been extensively developed for benztropine analysis in biological matrices [18] [19]. Selected ion monitoring techniques focusing on specific fragment ions enable quantitative determination with precision levels reaching approximately 6% relative standard deviation [19]. The analytical methods demonstrate linear response over extensive concentration ranges, supporting both therapeutic monitoring and forensic applications [18] [19].

Tropane Core Functionalization Strategies

The tropane alkaloid framework, characterized by the distinctive 8-azabicyclo[3.2.1]octane ring system, serves as the fundamental structural backbone for benztropine synthesis [1] [2] [3]. The functionalization of this core structure presents unique synthetic challenges due to the rigid bicyclic architecture and the specific stereochemical requirements for biological activity.

Direct Functionalization Approaches

The classical approach to tropane core functionalization involves the direct modification of tropine, a naturally occurring tropane alkaloid that serves as the hydroxyl-bearing precursor to benztropine [4] [5]. Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3α-ol) provides the essential stereochemical framework, with the 3α-hydroxyl group serving as the attachment point for the diphenylmethoxy substituent [6] [7].

Recent advances in palladium-catalyzed carbon-hydrogen functionalization have opened new avenues for tropane core modification. Sanford and colleagues demonstrated that tropane derivatives can undergo selective β/γ/β functionalization through palladium(I) alkene-bridged dimer intermediates [1] [8]. This methodology allows for multiple carbon-hydrogen bond functionalizations at different positions on the tropane scaffold, with yields ranging from 63% to 77% under optimized conditions [1].

Tropane Core Construction Strategies

Alternative approaches focus on constructing the tropane core de novo through sophisticated cyclization reactions. The aziridination-based methodology developed by Olson and coworkers employs cycloheptadiene intermediates that undergo vinyl aziridine rearrangement to form the desired 8-azabicyclo[3.2.1]octane framework [2] [3] [9]. This approach enables late-stage functionalization at the N8, C3, C6, and C7 positions, addressing a significant limitation of traditional tropane alkaloid syntheses [2] [3].

The enantioselective synthesis of tropane scaffolds through organocatalyzed 1,3-dipolar cycloaddition represents another sophisticated approach [10] [11]. This methodology employs 3-oxidopyridinium betaines and dienamines to achieve excellent stereocontrol, with yields reaching quantitative levels and exceptional control over regiochemistry, diastereoselectivity, and enantioselectivity [10] [11].
Transannular Functionalization

The concept of transannular functionalization has emerged as a powerful strategy for accessing highly substituted tropane derivatives [1]. This approach exploits the conformational constraints of the bicyclic system to achieve selective reactions that would be challenging in acyclic systems. The formation of alkene-bridged palladium(I) dimers enables subsequent functionalization reactions with excellent regioselectivity [1] [8].

Etherification Techniques for Diphenylmethoxy Group

The installation of the diphenylmethoxy group represents the key transformation that distinguishes benztropine from other tropane alkaloids. This etherification reaction has been accomplished through several distinct methodological approaches, each with specific advantages and limitations.

Classical Diphenyldiazomethane Route

The most widely documented classical synthesis involves the reaction of tropine with diphenyldiazomethane in benzene solution [4] [5]. This transformation proceeds through a carbene insertion mechanism, wherein thermal or photolytic decomposition of diphenyldiazomethane generates the reactive diphenylcarbene intermediate [12] [13]. The carbene subsequently inserts into the oxygen-hydrogen bond of tropine to form the desired ether linkage.

The reaction typically requires 4-6 hours at room temperature in benzene solvent, achieving yields of 60-70% [6]. However, the use of diphenyldiazomethane presents significant safety concerns due to its explosive nature and potential for violent decomposition [6] [13]. The preparation of diphenyldiazomethane itself requires careful handling, typically involving the oxidation of benzophenone hydrazone with yellow mercuric oxide or silver oxide [13].

Diphenylhalomethane Alternative

To address the safety concerns associated with diphenyldiazomethane, alternative methodologies employing diphenylhalomethanes have been developed [6]. The reaction of tropine with diphenylbromomethane in glacial acetic acid provides a safer alternative route to benztropine hydrobromide [6]. This approach eliminates the hazards associated with diazo compounds while maintaining reasonable synthetic efficiency.

The mechanism involves nucleophilic displacement of the halide by the tropine hydroxyl group in the acidic medium [6]. The reaction requires extended reaction times (approximately 4 days at room temperature) but achieves superior yields (75-80%) compared to the diazomethane route [6]. The acid salt product can be readily converted to the free base or alternative salt forms through standard acid-base manipulations.

Modern Etherification Strategies

Contemporary approaches to ether formation have incorporated modern synthetic methodologies to improve efficiency and selectivity. The Williamson ether synthesis remains a fundamental approach, involving the reaction of alkoxide nucleophiles with electrophilic benzhydryl derivatives [14]. This methodology requires careful optimization of reaction conditions to prevent competing elimination reactions and to ensure high conversion efficiency.

Silver oxide-mediated etherification represents another valuable approach, particularly effective for sterically hindered alcohols [14]. Under these conditions, the free alcohol reacts directly with the alkyl halide without the need for preformed metal alkoxide intermediates, simplifying the synthetic protocol and reducing the number of synthetic transformations required.

Mechanistic Considerations

The mechanism of diphenylmethoxy group installation varies significantly depending on the specific etherification strategy employed. In the diphenyldiazomethane route, the reaction proceeds through a singlet carbene intermediate that inserts into the oxygen-hydrogen bond with retention of configuration [12]. Isotope effect studies have demonstrated that the carbene reacts at the oxygen atom to form an ylide intermediate, which subsequently rearranges to yield the observed ether product [12].

For halomethane-based approaches, the mechanism follows a classical nucleophilic substitution pathway [6]. The tropine hydroxyl group, activated by the acidic reaction medium, displaces the halide through an SN2-type mechanism. The stereochemical outcome of this transformation is determined by the configuration of the starting tropine and the facial selectivity of the nucleophilic attack.

Green Chemistry Approaches & Yield Optimization

The pharmaceutical industry has increasingly embraced green chemistry principles to minimize environmental impact while maintaining synthetic efficiency [15] [16]. In the context of benztropine synthesis, several innovative approaches have been developed to address environmental concerns and optimize yields through sustainable methodologies.

Solvent Selection and Elimination

Traditional benztropine synthesis relies heavily on organic solvents such as benzene, dichloromethane, and glacial acetic acid [6] [4]. Green chemistry initiatives have focused on replacing these solvents with more environmentally benign alternatives or eliminating solvents entirely [15] [16]. Water-based reaction systems have shown particular promise for certain transformations, especially in the context of Williamson ether synthesis where aqueous conditions can be successfully employed [14].

The elimination of halogenated solvents represents a significant advancement in environmental compatibility [15]. Alternative solvents such as ethanol, propylene carbonate, and ionic liquids have been investigated as replacements for traditional organic media [17] [18]. These substitutions often require optimization of reaction conditions to maintain synthetic efficiency while achieving environmental benefits.

Electrochemical Methodologies

Electrochemical synthesis has emerged as a powerful green chemistry tool for tropane alkaloid modification [19] [20]. The electrochemical N-demethylation of tropane alkaloids exemplifies this approach, enabling the selective removal of N-methyl groups under mild conditions without the use of hazardous chemical oxidants [19] [20].

This methodology employs a simple electrochemical batch cell with a porous glassy carbon electrode, operating at room temperature in ethanol/water co-solvent systems [19] [20]. The process avoids the use of hydrogen peroxide, meta-chloroperbenzoic acid, toxic chlorinated solvents, and metal-based catalysts traditionally employed for similar transformations [19] [20]. Yields of 80-95% have been achieved with high purity products, demonstrating the effectiveness of this environmentally friendly approach [19].

Catalytic Process Intensification

The implementation of catalytic processes represents another key green chemistry strategy [15] [16]. Palladium-catalyzed carbon-hydrogen functionalization eliminates the need for stoichiometric metal reagents and prefunctionalized starting materials [1]. Although these processes often require elevated temperatures (140°C), they enable multiple bond formations in a single synthetic operation, improving overall atom economy [1].

Organocatalysis has shown particular promise for tropane alkaloid synthesis [10] [11]. The use of chiral organocatalysts for asymmetric cycloaddition reactions eliminates the need for stoichiometric chiral auxiliaries and toxic metal catalysts [10] [11]. These methodologies achieve excellent yields (up to quantitative) with exceptional stereocontrol, demonstrating the potential of organocatalytic approaches for sustainable synthesis [10].

Continuous Flow Synthesis

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering improved safety, efficiency, and environmental performance [21]. For benztropine synthesis, continuous flow methodologies enable better heat and mass transfer, reduced reaction times, and improved yield consistency [21]. The enhanced mixing and precise temperature control achievable in flow systems can significantly improve reaction outcomes while reducing waste generation.

The integration of continuous flow synthesis with real-time monitoring and control systems enables adaptive process optimization [21]. This approach allows for immediate response to process variations and optimization of reaction conditions to maximize yield and minimize waste formation [21].

Microwave-Assisted Synthesis

Microwave heating has been successfully applied to accelerate various transformations in tropane alkaloid synthesis [17]. This methodology reduces energy consumption compared to conventional heating while often improving reaction rates and yields [17]. The selective heating of polar reaction components can lead to improved selectivity and reduced side product formation.

Atom Economy Optimization

The design of synthetic routes with improved atom economy represents a fundamental green chemistry principle [15] [16]. For benztropine synthesis, this involves minimizing the formation of stoichiometric byproducts and maximizing the incorporation of starting material atoms into the final product [15]. Multi-component reactions and cascade processes have been investigated as strategies to achieve these goals.

The development of protecting group-free synthetic routes eliminates the waste associated with protection and deprotection steps [15]. Late-stage functionalization strategies, such as those enabled by the aziridination approach, allow for the installation of functional groups without the need for extensive protecting group manipulations [2] [3].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical, regulatory, and economic challenges specific to benztropine production. These challenges encompass process scalability, quality control, regulatory compliance, and cost optimization considerations that significantly impact commercial viability.

Scale-Up Reproducibility Issues

One of the most significant challenges in benztropine manufacturing is achieving consistent yields and product quality when scaling from laboratory to industrial production volumes [22] [23]. The classical diphenyldiazomethane route, while effective on small scales, presents reproducibility challenges due to the inherent instability of the diazo reagent and the exothermic nature of the carbene generation [6] [12].

Yield variability of 70-86% has been reported for large-scale batches of related processes, highlighting the magnitude of this challenge [23]. For a hypothetical one-ton synthesis, this variability could require between 1092 kg and 1342 kg of starting material, representing a difference of 250 kg that significantly impacts both cost and efficiency [23]. The palladium-catalyzed carbon-hydrogen functionalization route has shown particularly poor reproducibility on scale-up, with variable yields ranging from 27% to 64% from run-to-run [1].

Raw Material Sourcing and Quality

The availability and quality of tropine, the key starting material for benztropine synthesis, presents ongoing challenges for industrial manufacturers [24] [25]. Tropine is typically obtained from natural sources or through fermentation processes, leading to supply chain vulnerabilities and quality variations [26]. The stringent purity requirements for pharmaceutical intermediates necessitate extensive purification and quality control procedures that add cost and complexity to the manufacturing process.

Alternative suppliers must undergo rigorous qualification processes to ensure consistent quality and regulatory compliance [22]. The cost of tropine represents a significant portion of the overall manufacturing cost, making supplier relationship management and pricing negotiations critical factors in commercial success [24] [25].

Process Validation and Control

The existence of multiple synthetic pathways for benztropine synthesis creates challenges for process validation and regulatory approval [27] [28]. Regulatory agencies require comprehensive documentation of the chosen synthetic route, including detailed characterization of intermediates, impurity profiles, and process controls [27] [28]. The selection of a single preferred synthetic route for commercial production requires extensive comparative studies and validation work.

Process analytical technology implementations are essential for real-time monitoring and control of critical process parameters [22]. Temperature, pH, reaction time, and reagent addition rates must be carefully controlled to ensure consistent product quality [22]. The development of robust analytical methods for in-process monitoring and final product release testing requires significant investment in analytical capabilities and method validation.

Quality Control and Impurity Management

The complex multi-step synthesis of benztropine generates numerous potential impurities that must be controlled within acceptable limits [27] [29]. The extensive metabolism studies of benztropine have identified eight phase-I metabolites and four glucuronide conjugates, providing insights into potential impurity structures that may arise during synthesis [30] [29].

Advanced analytical methods, including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, are required for comprehensive impurity profiling [27]. The establishment of acceptable limits for each identified impurity requires extensive toxicological evaluation and regulatory consultation [27].

Regulatory Compliance Requirements

Good Manufacturing Practice compliance represents a critical challenge for benztropine manufacturers [27] [31]. The synthesis involves potentially hazardous reagents such as diphenyldiazomethane, requiring specialized safety equipment and procedures [6] [13]. The handling and disposal of these materials must comply with strict environmental and safety regulations.

Chemistry, Manufacturing, and Controls documentation must provide comprehensive information about the synthetic process, analytical methods, specifications, and stability data [27] [28]. The preparation of this documentation requires significant resources and expertise in regulatory affairs [28]. Any changes to the manufacturing process require evaluation for their potential impact on product quality and may necessitate regulatory approval before implementation [28].

Equipment Compatibility and Investment

The specialized reaction conditions required for some benztropine synthetic routes necessitate significant capital investment in specialized equipment [32]. High-temperature reactions require specialized reactors with appropriate heating and cooling capabilities [1]. The handling of explosive or toxic reagents requires specialized containment and safety systems [6] [13].

The electrochemical synthesis approach requires investment in electrochemical reactors and associated power supply and control systems [19] [20]. While these systems offer environmental benefits, the initial capital investment and operational complexity may present barriers to adoption [19].

Waste Management and Environmental Compliance

The disposal of hazardous waste generated during benztropine synthesis represents both an environmental and economic challenge [15]. Traditional synthetic routes generate significant quantities of organic solvent waste that requires specialized disposal procedures [15]. The cost of waste disposal and the environmental impact of these operations have driven interest in green chemistry alternatives [15] [16].

The implementation of waste minimization strategies requires process redesign and optimization [15]. Solvent recovery and recycling systems can reduce waste generation but require additional capital investment and operational complexity [15]. The selection of environmentally benign solvents and reagents may require process revalidation and regulatory approval [15].

Cost Optimization Strategies

The multi-step nature of benztropine synthesis results in relatively high manufacturing costs compared to simpler pharmaceutical compounds [24] [25]. Process intensification strategies, including the use of continuous flow synthesis and integrated reaction sequences, offer potential for cost reduction [21]. These approaches can reduce the number of isolation and purification steps while improving overall process efficiency [21].

The optimization of yields across all synthetic steps has a multiplicative effect on overall process economics [23]. A 5% improvement in yield for each of four synthetic steps results in an approximately 22% improvement in overall yield, significantly impacting manufacturing costs [23]. Investment in process optimization studies and advanced process control systems can provide substantial long-term economic benefits [22] [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

307.1936

Boiling Point

547.8 ºC at 760 mm Hg

LogP

4.27
log Kow = 4.28 (est)

Appearance

Solid powder

Melting Point

135ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NHL2J4X8K

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (46.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (52%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (52%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (52%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (46.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (46.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Benztropine is indicated to be used as an adjunct in the therapy of all forms of parkinsonism. It can also be used for the control of extrapyramidal disorders due to neuroleptic drugs.[T203] The extrapyramidal symptoms are defined as drug-induced disorders that include symptoms of dystonia, akathisia, parkinsonism, bradykinesia, tremors, and dyskinesia.[A175120] Parkinsonism is a general term that refers to the group of neurological disorders that produce symptoms similar to Parkinson's disease such as tremors, slow movement, and stiffness. The parkinsonism includes a large number of disorders and some of them have not been clearly defined.[L5509]
FDA Label

Livertox Summary

Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Antiparkinson Agents; Dopamine Uptake Inhibitors; Muscarinic Antagonists; Parasympatholytics
Benztropine mesylate is used for the adjunctive treatment of all forms of parkinsonian syndrome including the postencephalitic, idiopathic, and arteriosclerotic types. Benztropine is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal reactions except tardive dyskinesia. Benztropine may be used alone or in conjunction with other antiparkinsonian drugs. Geriatric patients who do not tolerate cerebral-stimulating agents may respond to benztropine.

Pharmacology

The inhibition of dopamine reuptake by benztropine produces a dose-dependent increase of dopamine in the nerve terminal of the dopaminergic system.[A1628] Clinically the activity of benztropine is observed after 1-2 hours of oral administration and after a few minutes of intramuscular administration with a last-longing effect of about 24 hours. Reports have indicated that benztropine has a very large sedative effect.[A1628] The antihistaminic effect of benztropine is very similar to the effect found in [pyrilamine] and the anticholinergic activity was found to be equal to [atropine] _ex vivo_ and of about 50% activity _in vivo_.[F3679]

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AC - Ethers of tropine or tropine derivatives
N04AC01 - Benzatropine

Mechanism of Action

Benztropine is an agent with anti-muscarinic and antihistaminic effects. Its main mechanism of action is presented by the selective inhibition of dopamine transporters but it also presents affinity for histamine and muscarine receptors.[A175084] It is widely known that benztropine is a potent inhibitor of presynaptic carrier-mediated dopamine transport. As well, it is known to be an analog of atropine and hence, it has a large affinity for muscarinic receptors M1 in the human brain. Once bound, benztropine blocks the activity of the muscarinic receptors mainly in the striatum.[A1628] The increased advantage of benztropine lays on the antagonism of acetylcholine activity which corrects the imbalance between dopamine and acetylcholine in Parkinson patients.[F3679]
/Benztropine mesylate/ possess both anticholinergic and antihistaminic effects, although only the former have been established as therapeutically significant in the management of parkinsonism. /Benztropine mesylate/
Two atypical inhibitors of the dopamine transporter, benztropine, used in the treatment of Parkinson's disease, and bupropion, used as an antidepressant, show very different psychostimulant effects when compared with another inhibitor, cocaine. Taking advantage of the differential sensitivity of the dopamine and the norepinephrine transporters (DAT and NET) to benztropine and bupropion, we have used site-directed mutagenesis to produce gain-of-function mutants in NET which demonstrate that Ala279 in the trans-membrane domain 5 (TM5) and Ser359 in the TM7 of DAT are responsible for the higher sensitivity of DAT to both bupropion and benztropine. Substitution of these two DAT residues into the NET background does not alter the potency of NET-selective inhibitors, such as desipramine. The results from experiments examining the ability of DAT-selective inhibitors to displace [3H]nisoxetine binding in NET gain-of-function mutants suggest that Ser359 contributes to the initial binding of the inhibitor, and that Ala279 may influence subsequent steps involved in the blockade of translocation. Thus, these studies begin to identify residues that are important for the unique molecular interactions of benztropine and bupropion with the DAT, and that ultimately may contribute to the distinct behavioral actions of these drugs.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

6.86X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

86-13-5
132-17-2

Associated Chemicals

Benztropine mesylate; 132-17-2

Wikipedia

Benzatropine

Drug Warnings

Since benztropine has cumulative effects, continuous supervision of patients receiving the drug is advised, especially for those with a tendency toward tachycardia, or with prostatic hypertrophy. Patients with mental disorders receiving benztropine for control of drug-induced extrapyramidal effects should also be carefully observed, especially at the beginning of therapy or during dosage adjustment, since worsening of mental symptoms or toxic psychosis can occur.
Benztropine should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with benztropine.
Adverse reactions to benztropine are mainly extensions of its anticholinergic and antihistaminic effects. Dryness of the mouth, blurred vision, mydriasis, nausea, nervousness, tachycardia, or skin rash may occur. In high dosage or in particularly susceptible patients, mental confusion and excitement, weakness and inability to move certain muscle groups, and, occasionally, urinary retention and/or difficulty in urination may result. Constipation, numbness of the extremities, listlessness, depression, vomiting, paralytic ileus, hyperthermia, fever, heat stroke, and visual hallucinations have also been reported. Adjustment of dosage will usually overcome most adverse effects of benztropine, but in the event of severe reactions, such as excitement or vomiting, the drug should be withdrawn and later resumed at a lower dosage.
Dosage of benztropine mesylate should be individualized according to the age and weight of the patient and the type of parkinsonian syndrome being treated. Geriatric patients or those with less than average body weight generally cannot tolerate high dosages of the drug.
For more Drug Warnings (Complete) data for BENZTROPINE (16 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of benztropine is very variable and it is reported to be of around 36 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

BROMINATION OF DIPHENYLMETHANE TO FORM BROMODIPHENYLMETHANE, FOLLOWED BY CONDENSATION WITH TROPINE AND PURIFICATION
Prepared by action of diphenyldiazomethane on tropine. /Benztropine mesylate/
Benztropine mesylate is synthesized by reaction of diphenyldiazomethane with tropine. /Benztropine mesylate/

General Manufacturing Information

BENZTROPINE IS BENZHYDRYL ESTER OF TROPINE.

Analytic Laboratory Methods

Method: AOAC 973.75; Procedure: spectrophotometric method; Analyte: benztropine mesylate; Matrix: drugs; Detection Limit: not provided. /Benztropine mesylate/
Analyte: benztropine mesylate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /benztropine mesylate/
Analyte: benztropine mesylate; matrix: chemical purity; procedure: dissolution in water; addition of sodium carbonate; extraction with chloroform; addition of methyl red indicator; titration with perchloric acid in dioxane with comparison to standards /benztropine mesylate/
Analyte: benztropine mesylate; matrix: pharmaceutical preparation (injection solution; tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /benztropine mesylate/
For more Analytic Laboratory Methods (Complete) data for BENZTROPINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: benztropine mesylate; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 10 ng/mL /benztropine mesylate/
Analyte: benztropine mesylate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 199 nm; limit of quantitation: 0.25 ng/mL /benztropine mesylate/
Analyte: benztropine mesylate; matrix: blood (serum), tissue (liver); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm /benztropine mesylate/

Storage Conditions

Benztropine mesylate tablets should be stored in well-closed containers. Benztropine mesylate tablets and injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C; freezing of the injection should be avoided.

Interactions

Concomitant administration of benztropine with other drugs having anticholinergic effects may increase the risk of adverse anticholinergic effects. Concomitant administration of an anticholinergic antiparkinsonian agent (e.g., benztropine) with phenothiazines and/or tricyclic antidepressants may cause paralytic ileus, hyperthermia, or heat intolerance, effects that occasionally have been fatal. Patients who are receiving benztropine concomitantly with phenothiazines, haloperidol, or other drugs with anticholinergic or antidopaminergic activity should notify their clinicians promptly if adverse GI effects, fever, or heat intolerance occurs.
On the basis of recent findings, the increased use of serotonin selective reuptake inhibitors (SSRIs) in combination with antipsychotics and concomitant benztropine is likely. Five patients who developed delirium while receiving a neuroleptic, an SSRI, and benztropine are described. The timing of the delirium in relation to drug administration suggests the delirium was the result of an interaction of the SSRI and benztropine. Possible mechanisms are explored. Clinicians should be aware that patients receiving this combination may be at increased risk for delirium.
Patients receiving benztropine concomitantly with phenothiazines or other drugs with anticholinergic effects should be warned to promptly report any adverse GI effects, since paralytic ileus, sometimes fatal, has occurred during concomitant therapy with these drugs.

Dates

Last modified: 02-18-2024
1: McIntyre IM, Mallett P, Burton CG, Morhaime J. Acute benztropine intoxication and fatality. J Forensic Sci. 2014 Nov;59(6):1675-8. doi: 10.1111/1556-4029.12489. Epub 2014 Apr 3. PubMed PMID: 24697166.
2: Hiranita T, Kohut SJ, Soto PL, Tanda G, Kopajtic TA, Katz JL. Preclinical efficacy of N-substituted benztropine analogs as antagonists of methamphetamine self-administration in rats. J Pharmacol Exp Ther. 2014 Jan;348(1):174-91. doi: 10.1124/jpet.113.208264. Epub 2013 Nov 5. PubMed PMID: 24194527; PubMed Central PMCID: PMC3868882.
3: Li SM, Kopajtic TA, O'Callaghan MJ, Agoston GE, Cao J, Newman AH, Katz JL. N-substituted benztropine analogs: selective dopamine transporter ligands with a fast onset of action and minimal cocaine-like behavioral effects. J Pharmacol Exp Ther. 2011 Feb;336(2):575-85. doi: 10.1124/jpet.110.173260. Epub 2010 Nov 18. PubMed PMID: 21088247; PubMed Central PMCID: PMC3033723.
4: Asha SE, Kerr A, Jones K, McAlpine A. Benztropine for the relief of acute non-traumatic neck pain (wry neck): a randomised trial. Emerg Med J. 2015 Aug;32(8):616-9. doi: 10.1136/emermed-2014-204317. Epub 2014 Nov 20. PubMed PMID: 25414475.
5: Li L, Hiranita T, Hayashi S, Newman AH, Katz JL. The stereotypy-inducing effects of N-substituted benztropine analogs alone and in combination with cocaine do not account for their blockade of cocaine self-administration. Psychopharmacology (Berl). 2013 Feb;225(3):733-42. doi: 10.1007/s00213-012-2862-2. Epub 2012 Sep 14. PubMed PMID: 22975727; PubMed Central PMCID: PMC4472487.
6: Baker LA, Cheng LY, Amara IB. The withdrawal of benztropine mesylate in chronic schizophrenic patients. Br J Psychiatry. 1983 Dec;143:584-90. PubMed PMID: 6362765.
7: Penetar DM, Looby AR, Su Z, Lundahl LH, Erös-Sarnyai M, McNeil JF, Lukas SE. Benztropine pretreatment does not affect responses to acute cocaine administration in human volunteers. Hum Psychopharmacol. 2006 Dec;21(8):549-59. PubMed PMID: 17080501.
8: Wijegunaratne H, Qazi H, Koola MM. Chronic and bedtime use of benztropine with antipsychotics: is it necessary? Schizophr Res. 2014 Mar;153(1-3):248-9. doi: 10.1016/j.schres.2014.01.006. Epub 2014 Jan 24. PubMed PMID: 24462262.
9: Raje S, Dowling TC, Eddington ND. Determination of the benztropine analog AHN-1055, a dopamine uptake inhibitor, in rat plasma and brain by high-performance liquid chromatography with ultraviolet absorbance detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Mar 5;768(2):305-13. PubMed PMID: 11888059.
10: Desai RI, Grandy DK, Lupica CR, Katz JL. Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist. J Pharmacol Exp Ther. 2014 Jan;348(1):106-15. doi: 10.1124/jpet.113.208538. Epub 2013 Nov 5. PubMed PMID: 24194528; PubMed Central PMCID: PMC3868881.
11: Park SJ, Gunn N, Harrison SA. Olanzapine and benztropine as a cause of ischemic colitis in a 27-year-old man. J Clin Gastroenterol. 2012 Jul;46(6):515-7. doi: 10.1097/MCG.0b013e318231124c. PubMed PMID: 22011585.
12: Jindal SP, Lutz T, Hallstrom C, Vestergaard P. A stable isotope dilution assay for the antiparkinsonian drug benztropine in biological fluids. Clin Chim Acta. 1981 May;112(3):267-73. PubMed PMID: 7016378.
13: Carey RJ, De Veaugh-Geiss J. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination. Psychopharmacology (Berl). 1982;76(4):341-5. PubMed PMID: 6812108.
14: Adler LA, Peselow E, Rosenthal M, Angrist B. A controlled comparison of the effects of propranolol, benztropine, and placebo on akathisia: an interim analysis. Psychopharmacol Bull. 1993;29(2):283-6. PubMed PMID: 8290678.
15: Carey RJ. A comparison of atropine, benztropine and diphenhydramine on the reversal of haloperidol induced suppression of self-stimulation. Pharmacol Biochem Behav. 1982 Oct;17(4):851-4. PubMed PMID: 7178193.
16: Tanda G, Li SM, Mereu M, Thomas AM, Ebbs AL, Chun LE, Tronci V, Green JL, Zou MF, Kopajtic TA, Newman AH, Katz JL. Relations between stimulation of mesolimbic dopamine and place conditioning in rats produced by cocaine or drugs that are tolerant to dopamine transporter conformational change. Psychopharmacology (Berl). 2013 Sep;229(2):307-21. doi: 10.1007/s00213-013-3109-6. Epub 2013 Apr 24. PubMed PMID: 23612854; PubMed Central PMCID: PMC3758386.
17: Kulkarni SS, Kopajtic TA, Katz JL, Newman AH. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorg Med Chem. 2006 Jun 1;14(11):3625-34. Epub 2006 Feb 3. PubMed PMID: 16460947; PubMed Central PMCID: PMC1555624.
18: Schmitt KC, Zhen J, Kharkar P, Mishra M, Chen N, Dutta AK, Reith ME. Interaction of cocaine-, benztropine-, and GBR12909-like compounds with wild-type and mutant human dopamine transporters: molecular features that differentially determine antagonist-binding properties. J Neurochem. 2008 Nov;107(4):928-40. doi: 10.1111/j.1471-4159.2008.05667.x. Epub 2008 Sep 11. Erratum in: J Neurochem. 2010 Oct;115(1):296. PubMed PMID: 18786172; PubMed Central PMCID: PMC2728472.
19: Ferragud A, Velázquez-Sánchez C, Canales JJ. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker. Eur J Pharmacol. 2014 May 15;731:73-9. doi: 10.1016/j.ejphar.2014.03.015. Epub 2014 Mar 25. PubMed PMID: 24675149.
20: Woolverton WL, Rowlett JK, Wilcox KM, Paul IA, Kline RH, Newman AH, Katz JL. 3'- and 4'-chloro-substituted analogs of benztropine: intravenous self-administration and in vitro radioligand binding studies in rhesus monkeys. Psychopharmacology (Berl). 2000 Jan;147(4):426-35. PubMed PMID: 10672637.

Explore Compound Types